Nickel ammonium sulfate

Description

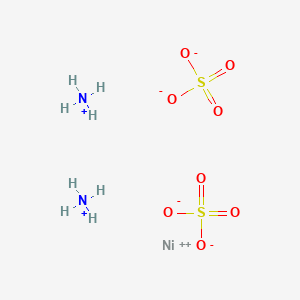

Ammonium nickel sulfate is a nickel coordination entity comprising ammonium, nickel and sulfate in which the ratio of ammonium to iron(2+) to sulfate ions is 2:1:2. It is an ammonium salt, a metal sulfate and a nickel coordination entity. It contains a nickel(2+).

Properties

CAS No. |

15699-18-0 |

|---|---|

Molecular Formula |

H5NNiO4S |

Molecular Weight |

173.81 g/mol |

IUPAC Name |

azane;nickel;sulfuric acid |

InChI |

InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4) |

InChI Key |

FWMACKPUDNZVNG-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

N.OS(=O)(=O)O.[Ni] |

density |

1.92 at 68 °F (USCG, 1999) |

Other CAS No. |

15699-18-0 |

physical_description |

Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

25749-08-0 |

Synonyms |

ammonium nickel sulfate ammonium nickel sulfate, hexahydrate nickel ammonium sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic properties of nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton salt family of double sulfates, is of interest for its applications in various fields, including as a source of nickel ions in electroplating.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties.

Crystallographic Data Summary

Nickel ammonium sulfate hexahydrate crystallizes in the monoclinic system.[1][2][3] The crystallographic data, as determined by X-ray diffraction, are summarized in the table below. It is worth noting that slight variations in the reported lattice parameters exist across different studies, which can be attributed to minor differences in experimental conditions. The space group is most commonly reported as P2₁/a or its equivalent setting P2₁/c.[2][3]

| Crystallographic Parameter | Value (Grimes et al., 1963)[2][4] | Value (Gao et al., 2002)[3] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a | 9.181 Å | 6.2351 Å |

| b | 12.459 Å | 12.451 Å |

| c | 6.239 Å | 9.1798 Å |

| α | 90° | 90° |

| β | 106.95° | 106.88° |

| γ | 90° | 90° |

| Unit Cell Volume (V) | Not explicitly stated | 681.9 ų |

| Formula Units per Unit Cell (Z) | 2 | 2 |

| Calculated Density (D_c) | Not explicitly stated | 1.924 g/cm³ |

Molecular Structure and Bonding

The crystal structure of this compound hexahydrate consists of a complex arrangement of ions and water molecules held together by ionic and hydrogen bonds. The nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules.[1][2] These [Ni(H₂O)₆]²⁺ complexes, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, form a stable crystalline lattice.[1] The stability of this structure is further enhanced by an extensive network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.[1][2]

Experimental Protocols

The determination of the crystallographic properties of this compound hexahydrate is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a detailed, generalized methodology for this key experiment.

Crystal Growth

High-quality single crystals are a prerequisite for accurate XRD analysis. For this compound hexahydrate, crystals are typically grown from an aqueous solution by one of the following methods:

-

Slow Evaporation: A saturated aqueous solution of equimolar amounts of nickel sulfate and ammonium sulfate is prepared. The solution is filtered to remove any impurities and left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, well-formed single crystals will precipitate.

-

Cooling Solution Method: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the salt and inducing crystallization.[3]

Single-Crystal X-ray Diffraction (XRD) Data Collection

A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and reduce radiation damage.

A monochromatic X-ray beam, often from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Crystallographic Analysis Workflow

The logical workflow for the crystallographic analysis of this compound hexahydrate is depicted in the following diagram.

References

A Technical Guide to the Synthesis and Characterization of Nickel Ammonium Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nickel ammonium (B1175870) sulfate (B86663) hexahydrate crystals, ((NH₄)₂Ni(SO₄)₂·6H₂O). This compound, a member of the Tutton salt family, is of significant interest for its applications in electroplating, analytical chemistry, and as a precursor in materials science.[1][2] This document details the experimental protocols for its synthesis via slow evaporation and cooling crystallization, followed by a thorough analysis of its structural, spectroscopic, and thermal properties.

Synthesis of Nickel Ammonium Sulfate Hexahydrate

This compound hexahydrate is typically synthesized by the aqueous reaction of equimolar amounts of nickel(II) sulfate and ammonium sulfate.[1][3] The resulting bluish-green crystals are soluble in water but insoluble in alcohol.[1] The chemical equation for the synthesis is as follows:

NiSO₄·6H₂O + (NH₄)₂SO₄ → (NH₄)₂Ni(SO₄)₂·6H₂O

Two common laboratory-scale methods for crystallization are slow evaporation and cooling crystallization.

Experimental Protocol: Slow Evaporation Method

This method relies on the gradual removal of the solvent to achieve supersaturation and induce crystallization.

Materials and Equipment:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate/water bath (optional)

-

Filter paper

Procedure:

-

Stoichiometric Calculation: Accurately weigh equimolar amounts of nickel(II) sulfate hexahydrate and ammonium sulfate. For example, weigh 6.1 g of nickel(II) sulfate hexahydrate and 3.22 g of ammonium sulfate.[4]

-

Dissolution: In a beaker, dissolve both salts in a minimal amount of distilled water (e.g., 30 ml).[4] Gentle warming on a water bath can aid in dissolution, but boiling should be avoided.[4] Stir until a clear, green solution is obtained.[4]

-

Crystallization: Cover the beaker with filter paper to prevent contamination from dust and allow the solution to stand undisturbed at room temperature. Slow evaporation of the water will lead to the formation of crystals over a period of 12-24 hours.[4]

-

Crystal Harvesting: Once well-formed crystals are visible, they can be harvested. For maximum yield, the solution can be placed in a refrigerator for several hours to promote further crystallization.[4]

-

Filtration and Washing: Decant the supernatant solution and filter the crystals using a Buchner funnel with vacuum filtration.[4] Wash the crystals with a small amount of ice-cold acetone (B3395972) to remove residual water and impurities.[4]

-

Drying: Dry the harvested crystals at room temperature.

Experimental Protocol: Cooling Crystallization Method

This method takes advantage of the decreased solubility of this compound at lower temperatures to induce crystallization.

Materials and Equipment:

-

Same as the slow evaporation method.

-

Ice bath or refrigerator.

Procedure:

-

Stoichiometric Calculation and Dissolution: Prepare a saturated solution of this compound by dissolving equimolar amounts of the precursor salts in distilled water at an elevated temperature (e.g., 40-50°C).

-

Cooling: Slowly cool the saturated solution to room temperature and then further cool it in an ice bath or refrigerator. The decrease in temperature will cause the solubility to drop, leading to the formation of crystals. A controlled cooling rate can influence crystal size and quality.[5]

-

Crystal Harvesting, Filtration, and Drying: Follow the same procedure as outlined in steps 4-6 of the slow evaporation method.

Characterization of this compound Crystals

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized crystals.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and lattice parameters.

Experimental Protocol:

-

Sample Preparation: The grown crystals are finely ground into a homogenous powder using an agate mortar and pestle.[3]

-

Data Acquisition: The powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. Data is typically collected over a 2θ range of 10-80°.

-

Data Analysis: The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound hexahydrate (JCPDS file No. 72-0505) to confirm the crystal structure.[3] The lattice parameters are calculated from the positions of the diffraction peaks.

Table 1: Crystallographic Data for this compound Hexahydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][3][6] |

| Space Group | P2₁/c | [3][6] |

| a | 6.2351 - 6.241 Å | [3][6] |

| b | 12.451 - 12.472 Å | [3][6] |

| c | 9.1798 - 9.191 Å | [3][6] |

| β | 106.88° | [3][6] |

| Z | 2 | [6] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the compound, confirming the presence of water molecules and sulfate groups.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered crystal is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are assigned to specific vibrational modes of the functional groups.

Table 2: FTIR Spectral Data for this compound Hexahydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water molecules |

| ~1640 | H-O-H bending of water molecules |

| ~1430 | N-H bending of ammonium ions |

| ~1100 | ν₃ stretching of sulfate ions |

| ~615 | ν₄ bending of sulfate ions |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Ni²⁺ ion, which are responsible for the characteristic green color of the compound.[1]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the synthesized crystals in distilled water is prepared.

-

Data Acquisition: The absorption spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a double-beam spectrophotometer with a distilled water reference.[7]

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Table 3: UV-Vis Absorption Data for this compound Hexahydrate Solution

| λ_max (nm) | Region |

| ~395 | Near UV |

| ~720 | Visible (Red) |

The absorption spectrum of the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺, typically shows prominent absorption peaks around 450 nm and 700 nm.[8]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the crystals.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the powdered crystal is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen), and the mass loss is recorded as a function of temperature.[9]

-

Data Analysis: The thermogram is analyzed to determine the temperatures at which dehydration and decomposition occur, as well as the corresponding mass losses.

Table 4: Thermal Decomposition Data for this compound Hexahydrate

| Temperature Range (°C) | Mass Loss (%) | Description | Reference |

| ~95 - 150 | ~27.3 | Loss of six water molecules (dehydration) | [3][6] |

| > 150 | - | Further decomposition | [10] |

The dehydration temperature of this compound hexahydrate is reported to be around 95-96°C, which is higher than that of nickel sulfate hexahydrate, indicating greater thermal stability.[3][6]

Visualizing the Process

Experimental Workflow

The overall experimental workflow, from the initial synthesis to the final characterization, is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of this compound crystals.

Logical Analysis of Characterization Data

The following diagram illustrates the logical flow for analyzing the data obtained from the various characterization techniques to confirm the successful synthesis of this compound hexahydrate.

Caption: Logical workflow for the analysis of characterization data.

Conclusion

This technical guide has outlined the synthesis of this compound hexahydrate crystals via slow evaporation and cooling crystallization methods. The provided experimental protocols and tabulated characterization data serve as a valuable resource for researchers in the field. The successful synthesis and purity of the compound can be unequivocally confirmed through a combination of XRD, FTIR, UV-Vis, and TGA analyses, as illustrated in the logical workflow. The controlled synthesis of these crystals is crucial for their various industrial and research applications.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Solubility Profile of Nickel Ammonium Sulfate: A Technical Guide for Researchers

Introduction

Nickel ammonium (B1175870) sulfate (B86663), ((NH₄)₂Ni(SO₄)₂·6H₂O), a double salt of nickel sulfate and ammonium sulfate, is a crystalline solid with significant applications in electroplating and as a laboratory reagent.[1] A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective utilization in various scientific and industrial applications, including drug development where nickel-containing compounds are investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the solubility of nickel ammonium sulfate, detailing its behavior in different solvent systems, the influence of environmental factors such as temperature and pH, and standardized methodologies for solubility determination.

Aqueous Solubility

This compound is highly soluble in water.[2] Its solubility is significantly dependent on temperature, increasing substantially as the temperature rises. This positive correlation between temperature and solubility is a key characteristic for processes such as recrystallization for purification.

Quantitative Solubility Data in Water

The following table summarizes the solubility of this compound hexahydrate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.6 (anhydrous) |

| 10 | 4.0 (anhydrous) |

| 20 | 6.5 (anhydrous), 10.4 (hexahydrate)[3][4] |

| 70 | 21.8 (anhydrous) |

| 80 | 30.0 (hexahydrate)[4] |

Note: The data is presented for both the anhydrous and hexahydrate forms as cited in the literature.

Influence of pH on Aqueous Solubility

The aqueous solution of this compound is acidic.[5][6] The solubility of salts containing anions of weak acids or cations that can form hydroxide (B78521) precipitates can be significantly influenced by the pH of the solution.[7][8] For this compound, the nickel(II) ion (Ni²⁺) can react with hydroxide ions (OH⁻) to form nickel(II) hydroxide (Ni(OH)₂), which has low solubility in water.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low, particularly in non-polar solvents. This is consistent with the principle that ionic compounds are more soluble in polar solvents.

Qualitative and Limited Quantitative Solubility in Organic Solvents

The following table summarizes the available information on the solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Solubility | Reference(s) |

| Ethanol (B145695) | Polar Protic | Insoluble | [1][3] |

| Acetone | Polar Aprotic | Insoluble | [3] |

| Methanol | Polar Protic | Limited solubility of Nickel Sulfate (0.11% w/t at 35°C) suggests low solubility for the double salt. | [11] |

| Dimethylformamide (DMF) | Polar Aprotic | Nickel(II) chloride forms solvato-complexes, suggesting potential for some solubility or interaction. | [12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Nickel(II) chloride forms solvato-complexes, suggesting potential for some solubility or interaction. | [12][13] |

The insolubility in polar protic solvents like ethanol suggests that the lattice energy of the salt is significantly higher than the solvation energy provided by these organic solvents. While quantitative data is scarce for polar aprotic solvents like DMF and DMSO, the ability of other nickel salts to form complexes with these solvents indicates a potential for at least partial solubility, which would need to be determined experimentally.[12][13]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on established methods such as those outlined by ASTM.[14][15][16]

Gravimetric Method for Aqueous and Organic Solvents

This method is suitable for determining the solubility of a solid in a liquid when the solid is non-volatile.

4.1.1. Materials and Equipment

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Drying oven

-

Desiccator

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess solid ensures that the solution becomes saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample using a filter medium appropriate for the solvent to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility is then calculated as grams of solute per 100 mL or 100 g of solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Solvent Selection Logic

Caption: Logical flowchart for selecting a suitable solvent for this compound.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. chemiis.com [chemiis.com]

- 3. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 4. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nickel Sulfate | NiSO4 | CID 24586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solubility of d-Element Salts in Organic and Aqueous-Organic Solvents: VII. Structure of Nickel Chloride Solvatocomplexes | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. store.astm.org [store.astm.org]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. researchgate.net [researchgate.net]

The Thermal Decomposition of Nickel Ammonium Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, a member of the Tutton salt family, is a crystalline solid with applications in various fields, including electroplating and as a precursor in materials synthesis. Understanding its thermal decomposition pathway is crucial for its effective use and for the development of novel materials. This technical guide provides an in-depth analysis of the thermal decomposition of nickel ammonium sulfate, detailing the stepwise degradation, intermediate products, and gaseous species evolved at each stage. The information presented herein is a synthesis of findings from various thermal analysis studies, primarily employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt, and culminates in the formation of nickel(II) oxide as the final solid residue. The entire process can be broadly divided into three main stages: dehydration, decomposition of the ammonium sulfate component, and decomposition of the nickel sulfate component.

Stage 1: Dehydration

The initial stage of decomposition involves the removal of the six molecules of water of crystallization. This dehydration process typically occurs in two or three overlapping steps, with the complete loss of water generally observed by approximately 300°C. The exact temperature ranges for the loss of specific water molecules can vary depending on experimental conditions such as heating rate and atmosphere.

A common pathway for dehydration is the sequential loss of four, one, and then the final water molecule.

-

(NH₄)₂Ni(SO₄)₂·6H₂O → (NH₄)₂Ni(SO₄)₂·2H₂O + 4H₂O

-

(NH₄)₂Ni(SO₄)₂·2H₂O → (NH₄)₂Ni(SO₄)₂·H₂O + H₂O

-

(NH₄)₂Ni(SO₄)₂·H₂O → (NH₄)₂Ni(SO₄)₂ + H₂O

Stage 2: Decomposition of Anhydrous Salt (Ammonium Sulfate Moiety)

Following complete dehydration, the anhydrous salt, (NH₄)₂Ni(SO₄)₂, begins to decompose. This stage is primarily characterized by the breakdown of the ammonium sulfate component. This decomposition is complex and can proceed through the formation of ammonium bisulfate as an intermediate. The gaseous products at this stage are primarily ammonia (B1221849) (NH₃) and water (H₂O), along with sulfur oxides (SOₓ).

-

(NH₄)₂Ni(SO₄)₂ → NiSO₄ + 2NH₃ + H₂SO₄ (decomposes)

-

Further decomposition of sulfuric acid yields water and sulfur trioxide.

-

H₂SO₄ → H₂O + SO₃

-

Stage 3: Decomposition of Nickel Sulfate

The final stage of the thermal decomposition involves the breakdown of the remaining nickel sulfate. This process occurs at higher temperatures and results in the formation of the final solid product, nickel(II) oxide (NiO), and the evolution of sulfur trioxide (SO₃), which may further decompose to sulfur dioxide (SO₂) and oxygen (O₂).

-

NiSO₄ → NiO + SO₃

-

2SO₃ ⇌ 2SO₂ + O₂

The complete decomposition is generally achieved at temperatures above 800°C. The final solid residue, nickel(II) oxide, is a green-black solid.

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data obtained from thermogravimetric analysis (TGA) of this compound hexahydrate. The theoretical weight loss for each step is calculated based on the stoichiometry of the decomposition reactions. The experimental temperature ranges and weight losses are compiled from various literature sources and may vary based on the experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Solid Product | Gaseous Products |

| Stage 1: Dehydration | |||||

| Loss of 4 H₂O | 80 - 150 | 18.28 | 18 - 19 | (NH₄)₂Ni(SO₄)₂·2H₂O | H₂O |

| Loss of 1 H₂O | 150 - 220 | 4.57 | 4 - 5 | (NH₄)₂Ni(SO₄)₂·H₂O | H₂O |

| Loss of 1 H₂O | 220 - 300 | 4.57 | 4 - 5 | (NH₄)₂Ni(SO₄)₂ | H₂O |

| Total Dehydration | 80 - 300 | 27.42 | 27 - 29 | (NH₄)₂Ni(SO₄)₂ | H₂O |

| Stage 2: Anhydrous Salt Decomposition (Ammonium Sulfate Moiety) | 300 - 500 | 33.19 | 32 - 34 | NiSO₄ | NH₃, H₂O, SO₃ |

| Stage 3: Nickel Sulfate Decomposition | 700 - 850 | 20.30 | 20 - 21 | NiO | SO₃ (SO₂ + O₂) |

| Total Decomposition | 80 - 850 | 80.91 | 79 - 84 | NiO | H₂O, NH₃, SO₃, SO₂, O₂ |

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC). Evolved gas analysis (EGA) using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is often employed to identify the gaseous decomposition products.

General Protocol for Thermogravimetric Analysis (TGA)

A standard experimental procedure for the TGA of this compound hexahydrate is as follows:

-

Sample Preparation: A small amount of the crystalline this compound hexahydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, most commonly a dynamic flow of an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-100 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. Common heating rates range from 5 to 20°C/min.

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

-

Coupled Techniques (Optional): The outlet of the TGA furnace can be connected to a mass spectrometer or an FTIR spectrometer to analyze the composition of the evolved gases in real-time.

Visualizations

Thermal Decomposition Pathway of this compound Hexahydrate

Caption: Stepwise thermal decomposition of (NH₄)₂Ni(SO₄)₂·6H₂O.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA-DTA/EGA of this compound.

Conclusion

The thermal decomposition of this compound hexahydrate is a well-defined, multi-step process. The initial dehydration is followed by the decomposition of the anhydrous salt, which involves the breakdown of the ammonium and sulfate components, ultimately yielding nickel(II) oxide as the final solid product. The precise temperature ranges and intermediate products can be influenced by experimental parameters. A thorough understanding of this decomposition pathway, as detailed in this guide, is essential for professionals working with this compound in research, development, and various industrial applications. The provided data and protocols serve as a valuable resource for designing and interpreting thermal analysis experiments.

Magnetic Susceptibility of Nickel Ammonium Sulfate at Low Temperatures: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the magnetic susceptibility of nickel ammonium (B1175870) sulfate (B86663) hexahydrate (Ni(NH₄)₂(SO₄)₂·6H₂O) at low temperatures. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the magnetic properties of paramagnetic salts. This document summarizes key quantitative data, outlines detailed experimental protocols for magnetic susceptibility measurements, and provides visualizations of the theoretical framework and experimental workflow. The information presented is synthesized from established literature and provides a practical resource for experimental design and data interpretation in the field of low-temperature magnetism.

Introduction

Nickel ammonium sulfate, a member of the Tutton salt family, is a well-characterized paramagnetic material. At room temperature, it exhibits paramagnetic behavior that largely follows the Curie-Weiss law. However, at low temperatures, typically below 80 K, significant deviations from this law are observed.[1] The magnetic susceptibility increases more rapidly with decreasing temperature than predicted, indicating the influence of crystal field effects and weak magnetic interactions between the nickel ions.[1] Understanding these low-temperature magnetic properties is crucial for applications in magnetic refrigeration, quantum computing, and as a calibration standard for magnetic measurements.

This guide delves into the core principles governing the magnetic susceptibility of this compound at cryogenic temperatures, presents representative quantitative data, and provides detailed methodologies for its measurement.

Theoretical Background: Paramagnetism and the Curie-Weiss Law

The magnetic properties of this compound are primarily dictated by the unpaired electrons in the 3d orbital of the Ni²⁺ ions. In the absence of an external magnetic field, the magnetic moments of these ions are randomly oriented, resulting in no net magnetization. When an external magnetic field is applied, the magnetic moments tend to align with the field, leading to a net positive magnetization. This behavior is known as paramagnetism.

The magnetic susceptibility (χ) of a paramagnetic material is a measure of its ability to be magnetized by an external magnetic field. At temperatures well above any magnetic ordering temperature, the relationship between magnetic susceptibility and absolute temperature (T) is described by the Curie-Weiss law[2][3][4]:

χ = C / (T - θ)

Where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is specific to the material and related to the effective magnetic moment of the magnetic ions.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which represents the magnitude and nature of the magnetic interactions between the ions. A positive θ indicates ferromagnetic interactions (tendency to align parallel), while a negative θ indicates antiferromagnetic interactions (tendency to align anti-parallel).

For this compound, deviations from the Curie-Weiss law at low temperatures provide valuable insights into the electronic structure and magnetic interactions within the crystal lattice.

Theoretical model of paramagnetism and the Curie-Weiss Law.

Quantitative Data

The following table summarizes representative molar magnetic susceptibility (χ_M) values for this compound at various low temperatures. These values are consistent with the expected deviation from the Curie-Weiss law, showing a more rapid increase in susceptibility at lower temperatures.

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) | 1/χ_M (mol/cm³) |

| 80 | 0.052 | 19.23 |

| 60 | 0.068 | 14.71 |

| 40 | 0.098 | 10.20 |

| 20 | 0.185 | 5.41 |

| 10 | 0.350 | 2.86 |

| 4 | 0.780 | 1.28 |

| 2 | 1.350 | 0.74 |

Note: This data is representative and intended for illustrative purposes. For precise experimental work, direct measurement is recommended.

Experimental Protocols

The measurement of magnetic susceptibility at low temperatures requires specialized equipment and meticulous procedures. The most common and sensitive technique for this purpose is Superconducting Quantum Interference Device (SQUID) magnetometry.

Sample Preparation

-

Crystal Selection and Mounting: A high-quality single crystal of this compound is selected. The crystal is carefully weighed and its mass is recorded. For powder samples, the powder is packed into a gelatin capsule or a straw of known diamagnetic susceptibility.

-

Sample Holder: The sample is mounted in a sample holder, typically a clear plastic straw or a specialized quartz tube for air-sensitive samples, which has a known and small diamagnetic background signal.[5] The sample is secured in the center of the holder to ensure it passes through the center of the SQUID detection coils.

SQUID Magnetometry Measurement

-

System Initialization: The SQUID magnetometer is cooled down with liquid helium to its operating temperature (typically around 4 K). The superconducting magnet is energized to create a stable magnetic field.

-

Sample Insertion: The mounted sample is loaded into the sample chamber of the SQUID magnetometer. The chamber is then evacuated and backfilled with a small amount of helium exchange gas to ensure thermal contact.

-

Temperature Control: The temperature of the sample is controlled using a temperature controller that regulates the flow of helium gas and the power to a heater. The temperature is ramped to the desired starting temperature (e.g., 300 K) and allowed to stabilize.

-

Data Acquisition (Zero-Field-Cooled and Field-Cooled):

-

Zero-Field-Cooled (ZFC): The sample is cooled from the starting temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. Once the lowest temperature is reached and stabilized, a small DC magnetic field (e.g., 1000 Oe) is applied. The magnetic moment of the sample is then measured as the temperature is slowly increased.

-

Field-Cooled (FC): The sample is cooled from the starting temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is measured as the temperature is increased. For a simple paramagnet like this compound, the ZFC and FC curves are expected to be identical.

-

-

Data Analysis: The raw data (magnetic moment vs. temperature) is corrected for the diamagnetic contribution of the sample holder. The corrected magnetic moment is then converted to molar magnetic susceptibility using the sample's mass and molar mass. The inverse magnetic susceptibility (1/χ) is plotted against temperature, and the high-temperature linear region is fitted to the Curie-Weiss law to determine the Curie and Weiss constants.

Experimental workflow for magnetic susceptibility measurement.

Conclusion

The magnetic susceptibility of this compound at low temperatures provides a fascinating case study in the behavior of paramagnetic materials where crystal field effects and weak inter-ionic interactions become significant. While adhering to the Curie-Weiss law at higher temperatures, its deviation at cryogenic temperatures reveals a more complex magnetic landscape. The experimental protocols outlined in this guide, centered on SQUID magnetometry, offer a robust framework for obtaining high-precision data to probe these phenomena. The provided representative data and visualizations serve as a valuable resource for researchers and professionals engaged in the study and application of paramagnetic materials. Further research focusing on detailed measurements at ultra-low temperatures and in high magnetic fields could provide deeper insights into the magnetic ground state of this important compound.

References

Unveiling the Double Salt Nature of Nickel Ammonium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental chemical and physical properties of nickel ammonium (B1175870) sulfate (B86663), with a focus on its identity as a double salt. The following sections will provide a comprehensive overview of its structure, synthesis, and key characteristics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and development applications.

Introduction: The Essence of a Double Salt

Nickel ammonium sulfate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a crystalline inorganic compound that exemplifies the concept of a double salt.[1] It is not a mere physical mixture of nickel sulfate and ammonium sulfate, but rather a distinct chemical entity with its own unique crystal lattice and properties.[2][3] This compound belongs to a class of isomorphous salts known as Tutton's salts, which have the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal ion.[2][4] In the case of this compound, the ammonium ion (NH₄⁺) serves as the monovalent cation, while the nickel(II) ion (Ni²⁺) is the divalent metal.[2][5] The hexahydrate form is the most common, appearing as light green to bluish-green monoclinic crystals.[1][2][5]

The significance of its double salt nature lies in its stability and the specific arrangement of its constituent ions and water molecules within the crystal structure. This ordered arrangement dictates its physical and chemical behavior, making it a valuable compound in various applications, including electroplating, as a catalyst precursor, and in the ceramics industry.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound hexahydrate is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[1] |

| Molecular Weight | ~395.00 g/mol [6][7][8] |

| Appearance | Light green to bluish-green crystalline powder[1][2] |

| Crystal System | Monoclinic[2][9][10] |

| Space Group | P2₁/a[9] |

| Density | 1.92 g/cm³[5][6] |

| Melting Point | 85 - 89 °C[6][11] |

Table 2: Solubility Data

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 20 | 10.4[5][11] |

| 80 | 30[5][11] |

Note: Insoluble in alcohol and acetone.[10]

Table 3: Optical Properties

| Property | Value |

| Refractive Index | 1.495, 1.501, 1.508[5][11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound Hexahydrate

This protocol is based on the crystallization from an aqueous solution containing stoichiometric amounts of nickel(II) sulfate and ammonium sulfate.[2][3]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalents of nickel(II) sulfate hexahydrate and ammonium sulfate. For example, to synthesize approximately 100 g of the double salt, you would use 71.11 g of nickel sulfate heptahydrate and 33.45 g of ammonium sulfate.[10]

-

Dissolution: In separate beakers, dissolve the calculated amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in a minimum amount of hot distilled water. Gentle heating and stirring can aid dissolution.[3][12]

-

Mixing: Once both salts are completely dissolved, mix the two solutions while stirring.[10]

-

Crystallization: Allow the mixed solution to cool slowly to room temperature. To promote the formation of larger crystals, the solution should remain undisturbed.[3] For a higher yield of smaller crystals, the solution can be cooled more rapidly in an ice bath.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[3]

-

Washing and Drying: Wash the crystals with a small amount of cold distilled water or ethanol (B145695) to remove any soluble impurities.[10] Dry the crystals on a watch glass or in a desiccator at room temperature.

Characterization by Thermal Analysis

Thermal gravimetric analysis (TGA) can be employed to study the thermal stability and decomposition of this compound hexahydrate.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the synthesized this compound hexahydrate crystals into an alumina (B75360) or platinum crucible.

-

Analysis: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The resulting TGA curve will show mass loss as a function of temperature. The initial mass loss corresponds to the dehydration of the six water molecules.[13][14] At higher temperatures, the anhydrous salt decomposes, releasing ammonia (B1221849) and sulfur oxides, ultimately leaving a residue of nickel oxide (NiO).[2]

Visualizations

The following diagrams illustrate the conceptual workflow for the synthesis and characterization of this compound and the interactions within its crystal lattice.

Caption: A logical workflow for the synthesis and characterization of this compound.

Caption: Interactions within the this compound crystal lattice.

Conclusion

This compound serves as a prime example of a Tutton's salt, where the specific stoichiometric combination of nickel sulfate and ammonium sulfate in the presence of water leads to the formation of a stable, well-defined crystal structure. The properties of this double salt are a direct consequence of the octahedral coordination of the nickel(II) ion by water molecules and the intricate network of hydrogen bonding between the ammonium ions, sulfate ions, and coordinated water molecules.[2] This detailed understanding of its double salt nature is crucial for its effective application in various scientific and industrial fields.

References

- 1. chemiis.com [chemiis.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. scribd.com [scribd.com]

- 4. Nickel double salts - Wikipedia [en.wikipedia.org]

- 5. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gfschemicals.com [gfschemicals.com]

- 7. This compound hexahydrate | H20N2NiO14S2 | CID 62669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ammonium Nickel(II)Sulfate Hexahydrate | H20N2NiO14S2 | CID 182663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. US6452189B1 - Ammonium nickel sulfate crystals - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of (NH4)2Ni(SO4)2·6H2O by X-ray Diffraction

For Immediate Release

This technical guide provides an in-depth exploration of the crystal structure of ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, a member of the Tutton's salt series, as determined by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a comprehensive overview of the compound's crystallographic parameters, atomic arrangement, and the experimental protocols for its analysis.

Introduction

Ammonium nickel(II) sulfate hexahydrate is a crystalline solid that belongs to the well-studied family of Tutton's salts, which have the general formula M'₂(M'')(XO₄)₂·6H₂O. These compounds are of significant interest due to their predictable crystal structures and magnetic properties. Understanding the precise three-dimensional arrangement of atoms within this crystal lattice is crucial for elucidating its physical and chemical properties, which can have implications for its use in various applications, including as a calibrant in magnetic measurements and in educational settings for demonstrating crystallographic principles. This guide details the crystallographic data and the methodology used to obtain it.

Crystallographic Data Summary

The crystal structure of (NH₄)₂Ni(SO₄)₂·6H₂O has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/a.[1][2] This centrosymmetric space group dictates specific symmetry constraints on the atomic positions within the unit cell. The nickel atom, for instance, is located at an inversion center. The crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (NH₄)₂Ni(SO₄)₂·6H₂O

| Parameter | Value |

| Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 9.181[2][3] |

| b (Å) | 12.459[2][3] |

| c (Å) | 6.239[2][3] |

| α (°) | 90 |

| β (°) | 106.95[3] |

| γ (°) | 90 |

| Volume (ų) | 684.7 |

| Z | 2[2][3] |

Table 2: Selected Interatomic Distances (Å)

| Bond | Length (Å) |

| Ni-O(W1) | 2.041(2) |

| Ni-O(W2) | 2.067(2) |

| Ni-O(W3) | 2.055(2) |

| S-O(1) | 1.475(2) |

| S-O(2) | 1.478(2) |

| S-O(3) | 1.480(2) |

| S-O(4) | 1.460(2) |

Note: The values for interatomic distances are based on a precise structure redetermination and may vary slightly between different studies. The provided data is indicative of the typical bond lengths observed in this structure.

The structure consists of a [Ni(H₂O)₆]²⁺ octahedron, two ammonium ions ([NH₄]⁺), and two sulfate ions ([SO₄]²⁻). The six water molecules coordinate directly to the nickel ion, forming a slightly distorted octahedron. These hydrated nickel complexes are linked to the sulfate and ammonium ions through a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfate groups and the water molecules act as hydrogen bond acceptors, while the hydrogen atoms of the water molecules and the ammonium ions act as donors.

Experimental Protocols

The determination of the crystal structure of (NH₄)₂Ni(SO₄)₂·6H₂O involves two primary stages: crystal growth and single-crystal X-ray diffraction analysis.

Crystal Growth

Single crystals of (NH₄)₂Ni(SO₄)₂·6H₂O suitable for X-ray diffraction can be grown from an aqueous solution by the slow evaporation method.

-

Solution Preparation: Prepare a saturated aqueous solution of equimolar amounts of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄).

-

Dissolution: Gently heat the solution while stirring to ensure complete dissolution of the salts.

-

Filtration: Filter the warm solution to remove any insoluble impurities.

-

Crystallization: Cover the beaker with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: After several days to a week, well-formed, transparent green crystals should appear. Carefully harvest a suitable single crystal for analysis.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Use a four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination by collecting a few frames of diffraction data.

-

Once the unit cell and crystal system are confirmed, proceed with a full data collection, typically covering a full sphere of reciprocal space. Data is collected at a controlled temperature, often at room temperature or cooled to reduce thermal vibrations.

-

-

Data Reduction:

-

Integrate the raw diffraction intensities.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an absorption correction if necessary.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Ni and S).

-

Use the initial model to locate the remaining non-hydrogen atoms through difference Fourier maps.

-

Refine the atomic positions, and anisotropic displacement parameters using a full-matrix least-squares method.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue refinement until convergence is reached, as indicated by the stabilization of the R-factor and other refinement parameters.

-

Workflow and Pathway Visualization

The logical flow of the experimental and computational steps involved in crystal structure analysis is crucial for understanding the process.

Caption: Experimental workflow for the crystal structure analysis of (NH4)2Ni(SO4)2·6H2O.

Conclusion

The crystal structure of ammonium nickel(II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a well-defined system that serves as an excellent example of the principles of coordination chemistry and crystallography. The precise knowledge of its atomic arrangement, including the geometry of the hydrated nickel ion and the extensive hydrogen-bonding network, is fundamental to understanding its macroscopic properties. The experimental protocols outlined in this guide provide a robust framework for the successful determination of this and similar crystal structures, offering valuable insights for researchers in materials science and related disciplines.

References

Spectroscopic Characterization of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt belonging to a class of compounds known as Tutton's salts.[1] These crystalline solids have the general formula M'₂(M'')(SO₄)₂·6H₂O and are notable for their well-defined crystal structures. The central nickel atom exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which dictates many of its physicochemical properties.[2][3] Spectroscopic analysis is fundamental to characterizing the electronic structure and molecular vibrations of this compound, providing a fingerprint for identification, purity assessment, and structural elucidation.

This technical guide provides an in-depth overview of the analysis of solid nickel ammonium sulfate hexahydrate using three core spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. It includes detailed experimental protocols, data interpretation, and a comparative summary of the spectroscopic features.

Spectroscopic Principles

2.1 UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule or ion.[4] When a sample is irradiated with UV or visible light, electrons can be promoted from a lower energy state to a higher one by absorbing light of a specific wavelength. For transition metal complexes like [Ni(H₂O)₆]²⁺, these absorptions typically correspond to d-d electronic transitions, which are relatively weak. The resulting spectrum of absorbance versus wavelength provides information about the electronic structure of the metal center and its coordination environment.[5]

2.2 Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the vibrations of molecules.[6] Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. This technique is highly effective for identifying the functional groups present in a sample, such as the ammonium ion (NH₄⁺), sulfate ion (SO₄²⁻), and water molecules (H₂O).[2]

2.3 Raman Spectroscopy Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful complement to IR spectroscopy.[7] It is based on the inelastic scattering of monochromatic light, usually from a laser.[8] When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in frequency.[7] This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A key selection rule for Raman activity is that the vibration must cause a change in the polarizability of the molecule.[7][8]

Experimental Protocols

This section details the methodologies for the spectroscopic analysis of solid this compound hexahydrate.

3.1 Sample Preparation For all three techniques, the sample consists of crystalline this compound hexahydrate powder. No extensive preparation is needed, though grinding the sample to a fine, uniform powder can improve spectral quality, particularly for IR and UV-Vis reflectance measurements.

3.2 UV-Vis Spectroscopy (Solid-State Diffuse Reflectance)

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize. Equip the spectrophotometer with a diffuse reflectance accessory or an integrating sphere.

-

Background Collection: Collect a baseline spectrum using a high-reflectance standard, such as barium sulfate (BaSO₄) or a certified polytetrafluoroethylene (PTFE) standard.[9] This standard is placed at the sample port, and the instrument software is used to record the 100% reflectance baseline across the desired wavelength range (e.g., 200-1100 nm).

-

Sample Loading: Remove the reflectance standard. Place a sufficient amount of the this compound powder into a sample cup so that it forms a thick, compact layer (at least 2-3 mm deep). Ensure the surface is flat and level with the sample port.

-

Spectrum Acquisition: Place the sample holder into the accessory and acquire the reflectance spectrum. The instrument software will automatically convert the measured reflectance (R) into absorbance units or Kubelka-Munk units, which are proportional to the absorption.[9]

-

Data Processing: Save the spectrum and label the key absorption maxima (λ_max).

3.3 Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Turn on the FT-IR spectrometer and allow it to perform its startup diagnostics. Ensure the Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is installed.[10][11]

-

Background Collection: Before introducing the sample, collect a background spectrum.[12] This is done with the ATR crystal clean and uncovered. The software will store this spectrum and subtract it from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[10][12]

-

Pressure Application: Use the accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal surface, which is critical for obtaining a high-quality spectrum.[11]

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Data Cleaning and Processing: After acquisition, raise the pressure clamp and clean the sample powder from the ATR crystal using a soft-bristled brush or a swab lightly dampened with a solvent like isopropanol, followed by a dry swab. Process the spectrum by labeling the principal absorption peaks.

3.4 Raman Spectroscopy

-

Instrument Setup: Power on the Raman spectrometer and the laser source (e.g., 532 nm or 785 nm). Allow the laser to stabilize for 15-30 minutes.[7] Perform any necessary instrument calibration using a standard reference material, such as a silicon wafer.[8]

-

Sample Placement: Place a small amount of the this compound powder on a microscope slide or into a sample holder.

-

Focusing: Place the sample on the microscope stage. Using the white light illumination and viewing system, bring the sample surface into focus through the microscope objective.[7]

-

Spectrum Acquisition: Switch from white light to the laser source. Adjust the laser power and exposure time to maximize the Raman signal while avoiding sample damage or detector saturation.[13] Acquire the spectrum over the desired Raman shift range (e.g., 100–4000 cm⁻¹).

-

Data Processing: Process the acquired spectrum to remove any background fluorescence, if necessary, using baseline correction algorithms in the instrument software. Identify and label the prominent Raman peaks.

Results and Data Interpretation

4.1 UV-Vis Spectrum

The UV-Vis spectrum of this compound is characteristic of the [Ni(H₂O)₆]²⁺ octahedral complex. The pale green color of the compound is due to the absorption of light in the red and blue regions of the visible spectrum, with green light being transmitted. The spectrum typically shows two main absorption bands in the visible range and a stronger charge-transfer band in the UV region.[5][14]

-

~395-405 nm: This peak is assigned to the ³A₂g → ³T₁g(P) electronic transition.

-

~720-740 nm: This broader absorption corresponds to the ³A₂g → ³T₁g(F) transition.

-

A third, lower energy transition, ³A₂g → ³T₂g, is expected in the near-infrared region around 875-910 nm.[14][15]

4.2 Infrared (IR) Spectrum

The IR spectrum provides detailed information on the vibrational modes of the constituent polyatomic ions and water molecules.

-

SO₄²⁻ Vibrations: A free sulfate ion (T_d symmetry) has four vibrational modes, but only the triply degenerate stretching (ν₃) and bending (ν₄) modes are IR active. In the crystalline environment of Tutton's salt, the site symmetry is lowered, causing the degeneracies to be lifted and inactive modes to become active.

-

NH₄⁺ Vibrations:

-

ν₃ (Asymmetric Stretch): A strong, broad absorption is typically found around 3000-3300 cm⁻¹.

-

ν₄ (Bending): A distinct peak appears around 1428-1465 cm⁻¹.[2]

-

-

H₂O Vibrations: The water of hydration gives rise to several characteristic bands.

-

O-H Stretching: A very broad and strong band is observed in the region of 3000–3600 cm⁻¹, often overlapping with the NH₄⁺ stretching modes.[15]

-

H-O-H Bending (δ): A medium band is present around 1625-1680 cm⁻¹.[2][15]

-

Librational Modes: Weaker bands corresponding to rocking or wagging motions of the coordinated water molecules can be observed in the 700-800 cm⁻¹ region.[15]

-

4.3 Raman Spectrum

The Raman spectrum provides complementary vibrational information, particularly for the highly symmetric sulfate ion.

-

SO₄²⁻ Vibrations: All four modes of the sulfate ion are Raman active.

-

ν₁ (Symmetric Stretch): This mode gives rise to a very strong and sharp peak around 983-988 cm⁻¹, which is the most characteristic feature in the Raman spectrum of sulfates.[16][17]

-

ν₂ (Bending): A peak appears around 450 cm⁻¹.[16]

-

ν₃ (Asymmetric Stretch): Weaker bands are observed around 1100 cm⁻¹.

-

ν₄ (Bending): A peak is present around 620 cm⁻¹.[16]

-

-

NH₄⁺ Vibrations: The symmetric stretch (ν₁) of the ammonium ion is typically observed as a strong peak around 3140 cm⁻¹.

-

[Ni(H₂O)₆]²⁺ Vibrations: Low-frequency modes corresponding to the Ni-O stretching vibrations of the hexaaqua complex are expected below 400 cm⁻¹.

Summary of Spectroscopic Data

The following table summarizes the characteristic spectroscopic peaks for this compound hexahydrate.

| Spectroscopic Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis | ~395-405 nm | ³A₂g → ³T₁g(P) transition of [Ni(H₂O)₆]²⁺ |

| ~720-740 nm | ³A₂g → ³T₁g(F) transition of [Ni(H₂O)₆]²⁺ | |

| ~875-910 nm | ³A₂g → ³T₂g transition of [Ni(H₂O)₆]²⁺ | |

| Infrared (IR) | ~3000-3600 (broad) | O-H and N-H stretching |

| ~1625-1680 | H₂O bending mode (δ) | |

| ~1428-1465 | NH₄⁺ bending mode (ν₄) | |

| ~1100-1140 (strong, broad) | SO₄²⁻ asymmetric stretching (ν₃) | |

| ~700-800 | H₂O librational modes | |

| ~612-620 | SO₄²⁻ bending mode (ν₄) | |

| Raman | ~3140 | NH₄⁺ symmetric stretching (ν₁) |

| ~1100 | SO₄²⁻ asymmetric stretching (ν₃) | |

| ~983-988 (strong, sharp) | SO₄²⁻ symmetric stretching (ν₁) | |

| ~620 | SO₄²⁻ bending mode (ν₄) | |

| ~450 | SO₄²⁻ bending mode (ν₂) | |

| < 400 | [Ni(H₂O)₆]²⁺ skeletal modes (Ni-O stretch) |

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the information they provide.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. Ammonium Nickel(II)Sulfate Hexahydrate | H20N2NiO14S2 | CID 182663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. plus.ac.at [plus.ac.at]

- 8. Video: Raman Spectroscopy for Chemical Analysis [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. jascoinc.com [jascoinc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step protocol for nickel electroplating using a nickel ammonium sulfate bath.

Application Notes and Protocols

Topic: Step-by-Step Protocol for Nickel Electroplating Using a Nickel Ammonium (B1175870) Sulfate (B86663) Bath

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel electroplating is a widely utilized surface finishing technique that deposits a thin layer of nickel onto a substrate material.[1] This process is employed for various purposes, including enhancing corrosion resistance, improving surface hardness, increasing wear resistance, and for decorative applications.[1][2] Historically, one of the first practical and commercially successful formulations for nickel plating was the nickel ammonium sulfate bath, developed in the 19th century.[1] This bath composition remains relevant for specific applications due to its ability to produce uniform coatings.[2]

This document provides a detailed protocol for researchers to perform nickel electroplating using a traditional this compound-based electrolyte. The protocol covers bath preparation, substrate preparation, the electroplating process, and post-plating treatments.

Data Summary

The following tables summarize the required chemical composition and operating parameters for the this compound electroplating bath.

Table 1: this compound Bath Composition

| Component | Concentration (oz/gal) | Concentration (g/L) | Function |

|---|---|---|---|

| This compound ((NH₄)₂Ni(SO₄)₂·6H₂O) | 8.0 | ~ 60 | Primary source of nickel ions[2] |

| Nickel Sulfate (NiSO₄·6H₂O) | 4.0 | ~ 30 | Supplemental source of nickel ions |

| Boric Acid (H₃BO₃) | 2.0 | ~ 15 | pH buffer to maintain stability[3] |

| Sodium Chloride (NaCl) | 2.0 | ~ 15 | Promotes anode corrosion |

| Deionized Water | To 1 gal | To 1 L | Solvent |

Data sourced from[4].

Table 2: Operating Parameters

| Parameter | Value | Notes |

|---|---|---|

| pH | 5.8 | Adjust with dilute sulfuric acid or nickel carbonate as needed.[4] |

| Current Density | 0.73 A/dm² (6.8 A/ft²) | Affects plating rate and deposit quality.[4] |

| Temperature | 54-60°C (130-140°F) | Higher temperatures can increase plating speed but may affect stress.[5][6] |

| Agitation | Moderate | Mechanical stirring or a low-pressure blower is recommended for uniform deposition.[5][7] |

| Anode Material | Pure Nickel | Anode efficiency is near 100% under normal conditions.[1] |

| Anode to Cathode Area Ratio | 1.1 : 1 | Helps maintain consistent bath chemistry.[4] |

Data sourced from[1][4][5][6].

Experimental Workflow

The overall process for nickel electroplating is outlined in the diagram below, from initial substrate cleaning to final quality assessment.

Caption: Experimental workflow for the nickel electroplating process.

Experimental Protocols

4.1 Materials and Equipment

-

Chemicals: this compound, nickel sulfate, boric acid, sodium chloride, deionized water, appropriate solvents or alkaline cleaners (e.g., acetone, alkaline solutions), dilute sulfuric acid.

-

Equipment: Glass beaker or plating tank, pure nickel anode, DC power supply, alligator clips and wiring, hot plate with magnetic stirrer, thermometer, pH meter or pH strips, safety goggles, gloves, and lab coat.[8]

4.2 Protocol for Bath Preparation

-

Safety First: Put on all necessary personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure work is performed in a well-ventilated area.[8][9]

-

Dissolving Salts: In a large beaker or the plating tank, add approximately 80% of the final required volume of deionized water. Heat the water to the target operating temperature (54-60°C) to aid in dissolution.[4]

-

Add Components: While stirring, add the chemical components from Table 1 in the specified order: this compound, nickel sulfate, sodium chloride, and finally boric acid.

-

Final Volume: Once all salts are fully dissolved, add deionized water to reach the final desired volume.

-

pH and Temperature Adjustment: Allow the solution to stabilize at the target temperature. Measure the pH and adjust to 5.8 using small additions of dilute sulfuric acid (to lower pH) or nickel carbonate (to raise pH).[4]

-

Filtration: For optimal results, filter the solution to remove any undissolved particulates.

4.3 Protocol for Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality finish.[7]

-

Cleaning and Degreasing: Thoroughly clean the substrate to remove all oils, grease, dirt, and other contaminants.[7] This can be achieved by wiping with solvents or immersion in an alkaline cleaning solution. For complex parts, ultrasonic cleaning is recommended.[7]

-

Rinsing: Rinse the substrate thoroughly with deionized water to remove any residual cleaning agents.

-

Surface Activation: Immerse the substrate in a suitable acid dip to remove any oxide layers and activate the surface. The type of acid and immersion time depend on the substrate material. For example, a brief dip in dilute sulfuric or hydrochloric acid is common for many metals.[4][7]

-

Final Rinse: Immediately after activation, rinse the part thoroughly with deionized water to prevent re-oxidation. Do not allow the part to dry before placing it in the plating bath.[4]

4.4 Electroplating Procedure

-

Tank Setup: Configure the electroplating tank.[7] Suspend the pure nickel anode and connect it to the positive terminal of the DC power supply.

-

Substrate Immersion: Suspend the prepared substrate (cathode) in the solution, ensuring it does not touch the anode.[8] Connect it to the negative terminal of the power supply.

-

Initiate Plating: Turn on the DC power supply and adjust the current to achieve the desired current density as specified in Table 2.[7]

-

Agitation: Begin moderate agitation of the solution to ensure even distribution of nickel ions and prevent pitting.[7]

-

Monitoring: Monitor the process for the required duration. Plating time will determine the final thickness of the nickel layer.[7] Regularly check the temperature and current to ensure they remain within the specified ranges.

4.5 Post-Plating Treatment

-

Rinsing and Drying: Once the desired plating thickness is achieved, turn off the power supply. Immediately remove the plated substrate and rinse it thoroughly with deionized water. Dry the part completely using compressed air or a soft cloth.[8]

-

Passivation (Optional): To enhance corrosion resistance, the plated part can be immersed in a passivating solution, such as a dilute nitric or citric acid bath.[7] This forms a protective oxide layer.

-

Sealing (Optional): A final sealant can be applied to form a protective barrier against environmental elements.[7]

Troubleshooting

Common issues in nickel plating include poor adhesion, brittle deposits, pitting, or a dull appearance. A troubleshooting guide is provided below.

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Action(s) |

|---|---|---|

| Dull or Dark Deposits | Incorrect pH or temperature; organic contamination; low brightener content (if used).[6][10] | Verify and adjust pH and temperature. Perform a carbon treatment to remove organic impurities.[6] |

| Poor Adhesion | Improper substrate cleaning or activation; high concentration of brighteners or impurities.[5][6] | Review and improve the cleaning/activation steps. Ensure the final rinse before plating is between pH 4 and 7.[6] |

| Brittle Deposits | Organic contamination; incorrect brightener balance; high internal stress.[5] | Perform carbon filtration. Analyze and adjust bath chemistry. A post-plating stress relief bake may be necessary.[7] |

| Pitting | Insufficient agitation; organic contamination; low wetting agent concentration (if used).[6][10] | Increase agitation. Use a low-pressure blower instead of compressed air. Carbon treat the bath.[6] |

| Roughness | Solid particles in the bath (dust, anode sludge, precipitates).[5] | Filter the plating solution continuously or periodically. Check anode bags for tears.[6] |

References

- 1. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. Black Electrochemical Coatings for Aerospace and Allied Applications – Part 5 – Black Nickel and Cobalt Plating – Leuze Verlag [leuze-verlag.de]

- 4. nanolab.berkeley.edu [nanolab.berkeley.edu]

- 5. scribd.com [scribd.com]

- 6. Troubleshooting Modern Bright Nickel Plating Solutions [sterc.org]

- 7. zemetal.com [zemetal.com]

- 8. How to electroplating nickel: Simple DIY Tutorial [drgalva.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]

Application Notes and Protocols for Utilizing Nickel Ammonium Sulfate as a Precursor for Nickel-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts are pivotal in a myriad of organic transformations essential for drug discovery and development, including hydrogenation, cross-coupling reactions, and C-H functionalization.[1][2][3] The use of earth-abundant nickel offers a cost-effective and sustainable alternative to precious metal catalysts.[1] Nickel ammonium (B1175870) sulfate (B86663), (NH₄)₂Ni(SO₄)₂·6H₂O, is an inorganic salt that serves as a potential precursor for the synthesis of these catalysts due to its stability and solubility in water.[4]

However, the presence of sulfate ions presents a significant challenge. During thermal treatment, the sulfate can be reduced to sulfide (B99878), leading to the formation of nickel sulfide (Ni₃S₂) phases that can poison and deactivate the catalyst. This document provides detailed application notes and protocols for the preparation of nickel-based catalysts from nickel ammonium sulfate, with a focus on strategies to mitigate sulfide poisoning and enhance catalytic activity for applications relevant to pharmaceutical synthesis.

Data Presentation

Table 1: Properties of this compound Hexahydrate

| Property | Value |

| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |

| Molecular Weight | 394.97 g/mol |

| Appearance | Blue-green crystalline solid |

| Solubility in Water | High |

| Nickel Content | ~14.86% |

Table 2: Comparison of Nickel Precursors for Catalyst Synthesis

| Precursor | Common Synthesis Method | Advantages | Disadvantages |

| This compound | Impregnation, Precipitation | Low cost, stable, water-soluble. | Potential for sulfur poisoning of the catalyst. |

| Nickel Nitrate (B79036) | Impregnation, Precipitation, Sol-gel | High solubility, decomposes cleanly. | Can form NOx gases upon decomposition. |

| Nickel Chloride | Impregnation, Hydrothermal | Good solubility. | Residual chloride can be corrosive and poison some catalysts. |

| Nickel Acetate | Sol-gel, Hydrothermal | Decomposes to nickel oxide at relatively low temperatures. | Higher cost compared to inorganic salts. |

| Nickel Acetylacetonate | Vapor Deposition, Colloidal Synthesis | High purity catalysts, good for nanoparticle synthesis. | Expensive, requires organic solvents. |

Experimental Protocols

Protocol 1: Impregnation Method for Supported Nickel Catalysts